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Compound of Interest

Compound Name: Cobalt formate

Cat. No.: B1211381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

electrocatalytic oxidation of formate using cobalt complexes. The information is intended to

guide researchers in setting up and performing experiments related to this promising area of

clean energy and chemical synthesis.

Introduction
The electrocatalytic oxidation of formate (HCOO⁻) to carbon dioxide (CO₂) is a key reaction for

the development of direct formate fuel cells (DFFCs) and for the utilization of formate as a

chemical hydrogen storage vector. Cobalt complexes have emerged as a class of efficient and

earth-abundant catalysts for this transformation. This document outlines the application of two

prominent types of cobalt-based catalysts: molecular cobalt-phosphine complexes and solid-

state cobalt hexacyanoferrate.

Data Presentation: Performance of Cobalt
Electrocatalysts
The following tables summarize the quantitative data for representative cobalt-based

electrocatalysts for formate oxidation, allowing for easy comparison of their performance

metrics.
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Table 1: Performance of Molecular Cobalt-Phosphine Complexes for Formate Oxidation[1][2][3]

[4]

Catalyst/Co
mplex

Ligand
Overpotenti
al (V)

k_obs (h⁻¹)
Faradaic
Efficiency
for CO₂ (%)

Solvent

[CpCo(P₂N₂)

(MeCN)]²⁺

P₂N₂ (two

pendent

amines)

0.45 - 0.57 - ~100 Acetonitrile

[CpCo(PNP)

(MeCN)]²⁺

PNP (one

pendent

amine)

0.45 - 0.57 135 ± 8 ~100 Acetonitrile

[CpCo(dppp)

(MeCN)]²⁺

dppp (no

pendent

amines)

-
No catalytic

turnover
- Acetonitrile

Note: P₂N₂ = 1,5-diaza-3,7-diphosphacyclooctane derivative; PNP = a bidentate phosphine

ligand with one pendent amine; dppp = 1,3-bis(diphenylphosphino)propane. Overpotential is

reported for the catalytic wave.

Table 2: Performance of Cobalt Hexacyanoferrate (CoFePB) for Formate Oxidation

pH
Formate
Concentration
(M)

Potential (V vs.
RHE)

Current
Density (mA
cm⁻²)

Faradaic
Efficiency for
CO₂ (%)

5 0.4 1.4 ~10 100

1-13 - 1.2 - 1.7 - Quantitative

Experimental Protocols
Detailed methodologies for the synthesis of the catalysts and the execution of electrochemical

experiments are provided below.
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Synthesis of CpCo(P-P)(MeCN)₂ Complexes[1]
This protocol describes the synthesis of cyclopentadienyl cobalt(III) complexes with bidentate

phosphine ligands.

Materials:

[CpCo(CO)I₂]

Desired bidentate phosphine ligand (e.g., P₂N₂, PNP, dppp)

Silver hexafluorophosphate (AgPF₆)

Acetonitrile (MeCN), anhydrous

Dichloromethane (CH₂Cl₂), anhydrous

Diethyl ether (Et₂O), anhydrous

Schlenk line and glassware

Magnetic stirrer and stir bars

Procedure:

In a glovebox or under an inert atmosphere using a Schlenk line, dissolve [CpCo(CO)I₂] (1

equivalent) and the bidentate phosphine ligand (1 equivalent) in anhydrous CH₂Cl₂.

Stir the reaction mixture at room temperature for 4-6 hours.

Add a solution of AgPF₆ (2.2 equivalents) in anhydrous MeCN to the reaction mixture. A

precipitate of AgI will form.

Stir the mixture overnight at room temperature, protected from light.

Filter the reaction mixture through a pad of Celite to remove the AgI precipitate.

Remove the solvent from the filtrate under reduced pressure to yield the crude product.
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Recrystallize the crude product by dissolving it in a minimal amount of CH₂Cl₂ and adding

Et₂O dropwise until precipitation occurs.

Isolate the crystalline product by filtration, wash with Et₂O, and dry under vacuum.

Characterize the final product using NMR spectroscopy and X-ray crystallography if suitable

crystals are obtained.

Synthesis of Cobalt Hexacyanoferrate (CoFePB)
Modified Electrodes[5][6][7][8]
This protocol details the electrochemical deposition of a CoFePB film on a conductive

substrate.

Materials:

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆])

Potassium chloride (KCl) or other suitable supporting electrolyte

Deionized water

Working electrode (e.g., glassy carbon, carbon paper, FTO glass)

Reference electrode (e.g., Ag/AgCl)

Counter electrode (e.g., platinum wire)

Potentiostat

Procedure:

Prepare an aqueous deposition solution containing, for example, 1.0 mM Co(NO₃)₂·6H₂O,

1.0 mM K₃[Fe(CN)₆], and 0.1 M KCl.
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Clean the working electrode surface according to standard procedures (e.g., polishing with

alumina slurry for glassy carbon, sonication for carbon paper).

Assemble a three-electrode electrochemical cell with the working, reference, and counter

electrodes immersed in the deposition solution.

Perform cyclic voltammetry by cycling the potential, for instance, between +0.9 V and -0.1 V

vs. Ag/AgCl at a scan rate of 50 mV/s for 20-50 cycles. A film of CoFePB will gradually

deposit on the working electrode surface.

After deposition, rinse the modified electrode thoroughly with deionized water and dry it

under a stream of nitrogen.

The modified electrode is now ready for use in formate oxidation experiments.

Electrochemical Analysis of Formate Oxidation
3.3.1. Cyclic Voltammetry (CV)[1][5][6]

Purpose: To characterize the redox behavior of the catalyst and to observe the catalytic

enhancement in the presence of formate.

Setup:

A standard three-electrode electrochemical cell.

Working electrode: Glassy carbon electrode (for homogeneous catalysts) or CoFePB

modified electrode (for heterogeneous catalyst).

Reference electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO₃) for

organic solvents.

Counter electrode: Platinum wire.

Electrolyte: 0.1 M supporting electrolyte (e.g., [nBu₄N][PF₆] in acetonitrile for molecular

catalysts; a buffered aqueous solution for CoFePB).

Analyte: The cobalt complex at a concentration of ~1 mM.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://par.nsf.gov/servlets/purl/10529782
https://www.researchgate.net/figure/The-experimental-setup-used-for-the-cyclic-voltammetry-studies-The-setup-is-a_fig1_233494014
https://www2.chemistry.msu.edu/courses/cem419/cem372cyclicvoltammetry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate: A solution of a formate salt (e.g., tetrabutylammonium formate).

Procedure:

Record the CV of the cobalt complex in the electrolyte solution in the absence of formate to

establish the baseline redox behavior.

Incrementally add the formate solution to the electrochemical cell and record a CV after each

addition.

Observe the increase in the anodic current at the potential corresponding to the Co(II)/Co(I)

or Co(III)/Co(II) redox couple, which indicates catalytic formate oxidation.

Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the catalytic

process.

3.3.2. Controlled-Potential Electrolysis (CPE)

Purpose: To determine the Faradaic efficiency for CO₂ production and to assess the long-term

stability of the catalyst.

Setup:

A two-compartment electrochemical cell (H-cell) with the anodic and cathodic compartments

separated by a porous frit.

Working electrode: Reticulated vitreous carbon or carbon felt for a large surface area.

Reference electrode: Placed in the working electrode compartment.

Counter electrode: Platinum mesh or carbon rod placed in the counter electrode

compartment.

The electrolyte and catalyst are in the working electrode compartment.

The headspace of the working electrode compartment should be connected to a gas

analysis system (e.g., gas chromatograph) to quantify the CO₂ produced.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Purge the catholyte and anolyte with an inert gas (e.g., argon) to remove any dissolved

oxygen.

Apply a constant potential to the working electrode, typically at the peak of the catalytic wave

observed in the CV.

Monitor the current passed over time and the amount of CO₂ produced in the headspace.

The total charge passed (Q) is obtained by integrating the current over the duration of the

electrolysis.

The Faradaic efficiency (FE) for CO₂ is calculated using the following equation:

FE (%) = (moles of CO₂ produced × n × F) / Q × 100

where:

n is the number of electrons transferred per mole of CO₂ produced (n=2).

F is the Faraday constant (96485 C/mol).

Q is the total charge passed in Coulombs.

Visualizations
Proposed Mechanism for Formate Oxidation by Cobalt-
Phosphine Complexes
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Caption: Proposed mechanism of formate oxidation by a cobalt-phosphine complex.

Experimental Workflow for Catalyst Evaluation
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Caption: Workflow for the evaluation of cobalt electrocatalysts.

Logical Relationship of Components in a Formate Fuel
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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